molecular formula C16H28O B134115 10,12-Hexadecadienal CAS No. 69977-24-8

10,12-Hexadecadienal

Cat. No. B134115
CAS RN: 69977-24-8
M. Wt: 236.39 g/mol
InChI Key: OSFASEAZCNYZBW-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,12-Hexadecadienal is a chemical compound with the molecular formula C16H28O . It has an average mass of 236.393 Da and a monoisotopic mass of 236.214020 Da .


Synthesis Analysis

The synthesis of 10,12-Hexadecadienal involves several key steps, including alkylation of lithium alkyne under low temperature, cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of alkyne . This synthetic route provided (11Z,13Z)-hexadecadienal in a 23.0% total yield via an eight-step sequence .


Molecular Structure Analysis

The molecular structure of 10,12-Hexadecadienal consists of 16 carbon atoms, 28 hydrogen atoms, and 1 oxygen atom . The structure also includes double-bond stereo .


Chemical Reactions Analysis

10,12-Hexadecadienal is involved in various chemical reactions. For instance, when the fatty acyl reductase (FAR) in the pheromone gland of Maruca vitrata is suppressed, the production of 10,12-Hexadecadienal is reduced by up to half .


Physical And Chemical Properties Analysis

10,12-Hexadecadienal has a molecular weight of 236.3929 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Pheromone Research and Pest Management

10,12-Hexadecadienal has been extensively studied for its role in the chemical ecology of various insect species, particularly as a sex pheromone component. Research highlights its significance in the identification, synthesis, and utilization of insect pheromones for pest management.

  • Synthesis and Characterization for Pheromone Identification:

    • The compound and its derivatives were synthesized and characterized to serve as standards for determining the configuration of natural pheromones in the persimmon fruit moth (Stathmopoda masinissa) (Nishida et al., 2003).
    • It has been identified as a crucial EAG-active component in the sex pheromone of the legume podborer, Maruca vitrata, and its specific isomeric purity was found necessary for the attractancy of male moths (Adati & Tatsuki, 2004).
  • Role in Pest Management:

    • 10,12-Hexadecadienal was part of a synthetic pheromone blend that significantly attracted male Maruca vitrata moths in cowpea fields in Benin, outperforming traps baited with virgin female moths (Downham et al., 2003).
    • Further research on the same pest in Benin suggested that the blend's composition and purity are not critical, making traps with this pheromone blend more feasible and cost-effective for population monitoring (Downham et al., 2004).

Chemical Synthesis and Characterization

The compound's synthesis and characterization have been a focus of research, contributing to the understanding of its structure and properties, and facilitating its application in various fields.

  • Synthetic Approaches and Spectral Data Accumulation:

    • Synthesis of hexadecadienyl compounds, including 10,12-Hexadecadienal, has been performed to accumulate spectral data for pheromone candidates, aiding in the identification and development of insect attractants (Nishida et al., 2003).
  • Stereospecific Synthesis for Pheromone Identification:

    • Precise synthesis techniques have been developed for specific isomers of hexadecadienal, highlighting the importance of stereochemistry in the biological activity of pheromones. This research contributes to the accurate identification and utilization of pheromones in pest management (Sonnet & Heath, 2004).

Ecological Insights and Applications

Research on 10,12-Hexadecadienal extends beyond its role as a pheromone, contributing to broader ecological insights and applications.

  • Understanding Insect Behavior and Ecology:

    • The compound's role in the sexual communication system of insects, such as Maruca vitrata, has been explored, enhancing our understanding of insect ecology and aiding in the development of targeted pest management strategies (Schläger et al., 2015).
  • Potential for Species-Specific Pest Management Tools:

    • Investigations into the pheromone blends of sympatric pyralid moths have demonstrated the potential for developing species-specific pheromone-based tools for pest management, highlighting the compound's role in species-specific mate location and its application in ecological research and pest control (Wakamura & Arakaki, 2004).

Future Directions

Future research directions could include further exploration of the role of 10,12-Hexadecadienal in the sex pheromone components of various insect species , as well as its potential applications in pest control .

properties

IUPAC Name

(10E,12E)-hexadeca-10,12-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFASEAZCNYZBW-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Hexadecadienal

CAS RN

69977-24-8
Record name 10,12-Hexadecadienal, (10E,12E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069977248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,12-Hexadecadienal
Reactant of Route 2
10,12-Hexadecadienal
Reactant of Route 3
Reactant of Route 3
10,12-Hexadecadienal
Reactant of Route 4
10,12-Hexadecadienal
Reactant of Route 5
Reactant of Route 5
10,12-Hexadecadienal
Reactant of Route 6
10,12-Hexadecadienal

Citations

For This Compound
400
Citations
PJ LANDOLT, JH TUMLINSON… - Florida …, 1989 - journals.flvc.org
Males of Amphion floridensis Clark were captured in cone traps baited with (E, Z)-10, 12-hexadecadienal (bombykal). Greatest trap captures were obtained with the high-est dose tested…
Number of citations: 2 journals.flvc.org
OA Christiana, OE Johnbull, CM Raphael… - Journal of Physics …, 2019 - iopscience.iop.org
This study investigates the volatile bioactive components in Crateva adansonii plant that has been applied in the treatment of diverse ailments in the Western part of Nigeria and in Africa…
Number of citations: 11 iopscience.iop.org
K HIMENO, H HONDA - Applied Entomology and Zoology, 1992 - jstage.jst.go.jp
Two major sex pheromone components,(E, Z)-and (E, E)-10-, 12-hexadecadienals were identified from the pheromone gland extracts of the cotton leaf-roller, Notarcha derogata (…
Number of citations: 8 www.jstage.jst.go.jp
E Dunkelblum, M Kehat, JT Klug, A Shani - Journal of chemical ecology, 1984 - Springer
The sex pheromone ofEarias insulana, (E,E)-10,12-hexadecadienal, may trimerize extensively to form a crystalline trioxane derivative. The structure of the trimer was deduced from its CI…
Number of citations: 17 link.springer.com
K Mori - Bioscience, biotechnology, and biochemistry, 2009 - academic.oup.com
(11Z,13Z)-11,13-Hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella), was synthesized from commercially available 10-bromo-1-decanol in a 27…
Number of citations: 12 academic.oup.com
DR Hall, PS Beevor, R Lester, BF Nesbitt - Experientia, 1980 - Springer
( E,E )-10,12-Hexadecadienal: A component of the female sex pheromone o Page 1 152 and in the proliferating cartilage (PC) we found about …
Number of citations: 66 link.springer.com
RE Doolittle, A Brabham, JH Tumlinson - Journal of chemical ecology, 1990 - Springer
Three isomeric conjugated triene aldehydes,(10E,12E,14Z)-10, 12-14-hexadecatrienal (IX), (10E,12Z,14E)-10,12,14-hexadecatrienal (XX), and (10E,12E,14E)-10,12,14-…
Number of citations: 19 link.springer.com
JH Tumlinson, MM Brennan… - Archives of Insect …, 1989 - Wiley Online Library
Analyses of solvent rinses of the external surfaces of pheromone glands excised from calling female tobacco hornworm moths, Manduca sexta (L.), revealed the presence of the …
Number of citations: 177 onlinelibrary.wiley.com
T Uehara, H Naka, S Matsuyama, L van Vang… - Journal of chemical …, 2013 - Springer
Homologs of bombykal, (10E,12Z)-10,12-hexadecadienal, have been reported to be sex pheromones or sexual attractants of several species of sphingid moths. In this study, we …
Number of citations: 11 link.springer.com
DW Reed, EW Underhill, EM Giblin - Journal of chemical ecology, 1987 - Springer
A field survey of 10,12-hexadecadienyl alcohols, acetates, and aldehydes showed attraction to a wide range of sphingid moths. Data are presented showing the attraction ofSmerinthus …
Number of citations: 26 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.